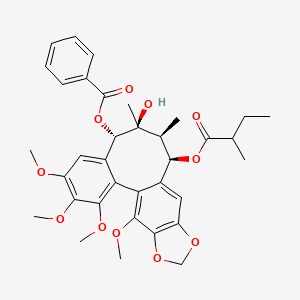
SchisantherinJ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schisantherin J is a bioactive lignan compound primarily found in the fruit of Schisandra chinensis, a traditional medicinal plant widely used in Chinese medicine. This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Schisantherin J typically involves several steps, including the extraction of the raw material from Schisandra chinensis, followed by purification and chemical modification. The synthetic route often includes the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of Schisantherin J involves large-scale extraction processes using advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC). These methods ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Schisantherin J undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of Schisantherin J.
Scientific Research Applications
Schisantherin J has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lignan biosynthesis and chemical properties.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, liver disorders, and cancer.
Industry: Utilized in the development of dietary supplements and functional foods due to its antioxidant properties.
Mechanism of Action
Schisantherin J exerts its effects through various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase. Additionally, it influences signaling pathways like the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms.
Comparison with Similar Compounds
Schisandrin: Another lignan compound found in Schisandra chinensis with similar antioxidant and anti-inflammatory properties.
Gomisin A: A lignan with hepatoprotective and anti-cancer effects.
Deoxyschizandrin: Known for its neuroprotective and anti-inflammatory activities.
Uniqueness of Schisantherin J: Schisantherin J stands out due to its potent neuroprotective effects and its ability to modulate multiple signaling pathways simultaneously. This makes it a promising candidate for developing new therapeutic agents for various diseases.
Properties
Molecular Formula |
C35H40O11 |
|---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
[(8S,9S,10S,11R)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-11-(2-methylbutanoyloxy)-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C35H40O11/c1-9-18(2)33(36)45-27-19(3)35(4,38)32(46-34(37)20-13-11-10-12-14-20)22-16-23(39-5)28(40-6)30(41-7)26(22)25-21(27)15-24-29(31(25)42-8)44-17-43-24/h10-16,18-19,27,32,38H,9,17H2,1-8H3/t18?,19-,27+,32-,35-/m0/s1 |
InChI Key |
QTUVGZBQBZIMBV-MIGZXCSNSA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)OC(=O)C5=CC=CC=C5)(C)O)C |
Canonical SMILES |
CCC(C)C(=O)OC1C(C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)OC(=O)C5=CC=CC=C5)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-pyrrolo[2,3-c]pyridazin-4-amine](/img/structure/B13074079.png)
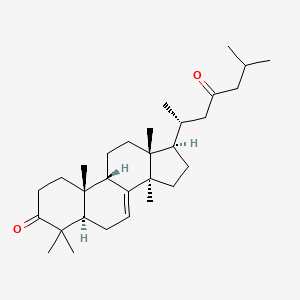

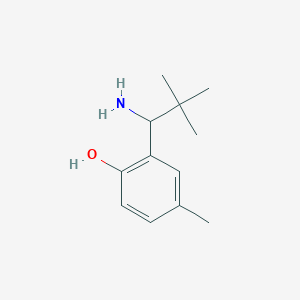
![4-[(Cyclohexylmethyl)amino]butan-2-ol](/img/structure/B13074118.png)
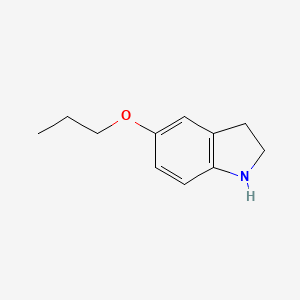

![(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)


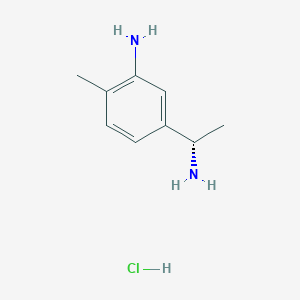
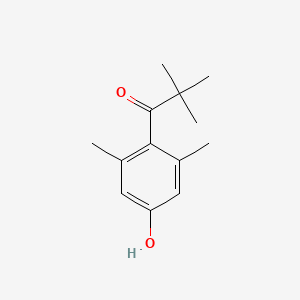
![4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)
